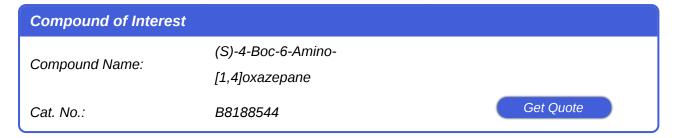


Application Notes and Protocols: Synthesis of Peptide Mimetics Using Amino-Oxazepane Building Blocks

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mimetics are an important class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while offering improved pharmacological properties such as enhanced stability against enzymatic degradation, better bioavailability, and improved receptor affinity and selectivity. One promising strategy in the design of peptide mimetics is the incorporation of conformationally constrained scaffolds. Amino-oxazepane building blocks, seven-membered heterocyclic structures, offer a unique conformational rigidity that can be exploited to mimic β -turns and other secondary structures of peptides. This document provides detailed application notes and protocols for the synthesis of peptide mimetics incorporating amino-oxazepane building blocks, with a focus on their potential application as inhibitors of β -secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of an Fmocprotected amino-oxazepane carboxylic acid building block and its incorporation into a model peptide mimetic targeting BACE1.



Table 1: Synthesis of Fmoc-(S)-5-amino-1,4-oxazepane-3-carboxylic acid

| Step | Reagents and Conditions | Yield (%) | Purity (HPLC) (%) |
|-------------------------------------|---------------------------------------------------------------------------------------|-----------|-------------------|
| N-protection of starting amino acid | Starting Amino Acid, Boc Anhydride, NaOH, Dioxane/H ₂ O | 95 | >98 |
| 2. Ring formation | Protected Amino Acid, Activating Agent (e.g., EDC/HOBt), Solvent (e.g., DMF) | 70-80 | >95 |
| 3. Reduction of lactam | Oxazepanone, Reducing Agent (e.g., LiAlH4), THF | 85 | >97 |
| 4. Fmoc protection | Amino-oxazepane, Fmoc-OSu, NaHCO ₃ , Dioxane/H ₂ O | 90 | >98 |

Table 2: Solid-Phase Synthesis of an Oxazepane-Containing Peptide Mimetic (Ac-Val-Asn-Leu-Ala-(Oxz)-Ala-Glu-Phe-NH₂)



| Synthesis Step | Parameter | Value |
|---------------------------|---------------------------------------|--------------|
| Resin | Rink Amide MBHA | 100-200 mesh |
| Scale | 0.1 mmol | |
| Coupling Reagent | HBTU/HOBt/DIPEA | 4 eq. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| Cleavage Cocktail | TFA/TIS/H ₂ O (95:2.5:2.5) | 2 hours |
| Crude Yield | 75% | |
| Purity (RP-HPLC) | >90% | _ |
| Molecular Weight (ESI-MS) | Calculated 987.12 g/mol | |
| Found | 987.2 g/mol | |

Table 3: Biological Activity of an Oxazepane-Based BACE1 Inhibitor Mimetic

| Compound ID | Structure | BACE1 IC50 (nM)[1] [2] | Cell-Based Aβ Reduction EC ₅₀ (nM) |
|-------------|--------------------------------------------------|---------------------------|-----------------------------------------------------|
| OXZ-Pep-01 | Ac-Val-Asn-Leu-Ala- (Oxz)-Ala-Glu-Phe- NH2 | 25 | 80 |
| Control Pep | Ac-Val-Asn-Leu-Ala- Pro-Ala-Glu-Phe-NH2 | >10,000 | >10,000 |

(Note: The biological activity data presented are representative and intended for illustrative purposes. Actual values will vary depending on the specific peptide sequence and assay conditions.)

Experimental Protocols



Protocol 1: Synthesis of Fmoc-(S)-5-amino-1,4-oxazepane-3-carboxylic acid

This protocol outlines a general synthetic route to an Fmoc-protected amino-oxazepane building block suitable for solid-phase peptide synthesis (SPPS).

Materials:

- Appropriate starting amino acid (e.g., a protected glutamic acid derivative)
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)
- 1,4-Dioxane
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF)
- Lithium aluminum hydride (LiAlH₄)
- Tetrahydrofuran (THF)
- 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
- Sodium bicarbonate (NaHCO₃)
- Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

 N-protection: Protect the amino group of the starting amino acid with a Boc group using Boc₂O and a suitable base like NaOH in a dioxane/water mixture.



- Intramolecular Cyclization: Activate the carboxylic acid of the N-Boc protected amino acid derivative using EDC/HOBt in DMF to facilitate intramolecular cyclization, forming the 1,4oxazepan-2-one ring.
- Lactam Reduction: Reduce the lactam carbonyl of the oxazepanone intermediate to the corresponding amine using a reducing agent such as LiAlH4 in anhydrous THF.
- Fmoc Protection: Protect the newly formed secondary amine of the amino-oxazepane with an Fmoc group using Fmoc-OSu in the presence of a base like NaHCO₃ in a dioxane/water mixture.
- Purification: Purify the final Fmoc-protected amino-oxazepane-carboxylic acid building block by silica gel column chromatography. Characterize the product using NMR and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Oxazepane-Containing Peptide Mimetic

This protocol describes the manual Fmoc-SPPS for incorporating the amino-oxazepane building block into a peptide chain.[3][4]

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids
- Fmoc-(S)-5-amino-1,4-oxazepane-3-carboxylic acid
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine



- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized water
- Solid-phase synthesis vessel
- Shaker
- · HPLC for purification and analysis
- Mass spectrometer for characterization

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
- First Amino Acid Coupling:
 - Remove the Fmoc group from a pre-loaded resin or couple the first Fmoc-amino acid to the resin using a standard coupling protocol (e.g., HBTU/HOBt/DIPEA activation).
- Fmoc Deprotection:
 - Wash the resin with DMF (3x).
 - Treat the resin with 20% piperidine in DMF for 10 minutes.
 - Drain and repeat the piperidine treatment for another 10 minutes.
 - Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
- Amino Acid Coupling Cycle (for standard amino acids):
 - o Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.



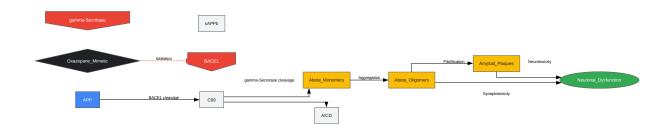
- Add DIPEA (8 eq.) to the activation mixture and immediately add it to the resin.
- Agitate the mixture for 1-2 hours.
- Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.
- Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Incorporation of the Amino-Oxazepane Building Block:
 - Follow the same coupling procedure as for standard amino acids, using the Fmoc-(S)-5amino-1,4-oxazepane-3-carboxylic acid. Due to its potentially different reactivity, an extended coupling time or a double coupling may be necessary.
- Final Deprotection and Acetylation:
 - After the final amino acid is coupled, perform the Fmoc deprotection as described in step
 3.
 - To cap the N-terminus, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
- Purification and Characterization:
 - Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).



- Purify the peptide by preparative reverse-phase HPLC.
- Characterize the purified peptide by analytical HPLC and mass spectrometry.[5][6][7]

Visualization of Concepts BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the amyloidogenic pathway involving BACE1, the target for the oxazepane-containing peptide mimetics.[8][9][10][11]



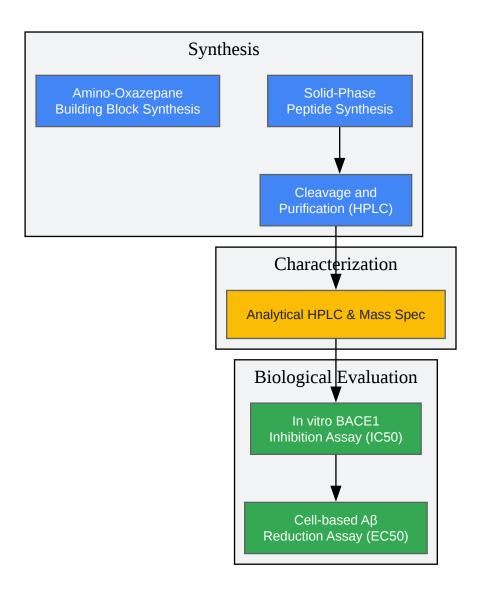
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Caption: Amyloidogenic processing of APP by BACE1 and γ -secretase, and inhibition by oxazepane mimetics.

Experimental Workflow for Synthesis and Evaluation

The diagram below outlines the overall workflow from building block synthesis to the biological evaluation of the final peptide mimetic.





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Caption: Workflow for the synthesis and evaluation of oxazepane-based peptide mimetics.

Conclusion

The incorporation of amino-oxazepane building blocks into peptides represents a powerful strategy for the development of novel peptide mimetics with potentially enhanced therapeutic properties. The protocols and data presented here provide a framework for researchers to synthesize and evaluate these compounds. The application of such mimetics as BACE1 inhibitors for Alzheimer's disease serves as a compelling example of their potential in addressing challenging drug targets. Further exploration of different amino-oxazepane



stereoisomers and substitutions will undoubtedly lead to the discovery of new and potent therapeutic agents.

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